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Compound of Interest

Compound Name: Icg-tco

Cat. No.: B12369987 Get Quote

Welcome to the technical support center for ICG-TCO cell labeling. This resource is designed

for researchers, scientists, and drug development professionals to provide clear, actionable

guidance for your experiments. Here you will find troubleshooting advice, frequently asked

questions (FAQs), detailed experimental protocols, and key data to help you optimize your ICG-
TCO cell labeling workflows.

Frequently Asked Questions (FAQs)
Q1: What is ICG-TCO and how does it work for cell labeling?

ICG-TCO is a fluorescent probe that combines Indocyanine Green (ICG), a near-infrared dye,

with trans-cyclooctene (TCO). The labeling process is typically a two-step bioorthogonal

reaction. First, a biomolecule of interest on the cell surface (e.g., an antibody target) is tagged

with a tetrazine (Tz) molecule. Then, ICG-TCO is introduced and the TCO group reacts

specifically and efficiently with the tetrazine in a catalyst-free "click" reaction known as an

inverse-electron-demand Diels-Alder cycloaddition.[1][2][3][4] This results in covalent labeling

of the cells with the ICG fluorophore.

Q2: What are the recommended starting concentrations for ICG-TCO and the tetrazine-

modified component?

For the initial labeling with a tetrazine-modified antibody, a concentration range of 10-100 nM is

a good starting point.[5] For the subsequent ICG-TCO ligation step, a concentration of 1-5 µM
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is typically recommended. It is crucial to empirically determine the optimal concentrations for

your specific cell type and experimental setup.

Q3: What is the ideal incubation time and temperature for the ICG-TCO ligation reaction?

The TCO-tetrazine reaction is exceptionally fast and can often be completed at room

temperature within 30 to 60 minutes. For live cell staining, incubation times of 10-30 minutes

are common. Depending on the reactivity of the specific tetrazine and TCO derivatives,

incubation can be extended up to 2 hours or performed at 4°C or 37°C.

Q4: Do I need a catalyst for the ICG-TCO and tetrazine reaction?

No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the

need for a catalyst, such as copper, which can be cytotoxic. This makes it particularly well-

suited for applications in biological systems and live-cell imaging.

Q5: How can I avoid cytotoxicity in my cell labeling experiments?

ICG itself can be cytotoxic at higher concentrations. Studies have shown that ICG

concentrations over 0.25 mg/mL can significantly decrease cell viability. While the

concentrations used for ICG-TCO labeling are generally much lower, it is always recommended

to perform a cytotoxicity assay to determine the optimal, non-toxic concentration range for your

specific cell type. A standard MTT or live/dead cell viability assay can be used for this purpose.

Q6: What buffers are recommended for the labeling reaction?

For the TCO-tetrazine ligation step, aqueous buffers such as Phosphate-Buffered Saline (PBS)

at a pH range of 6 to 9 are suitable. However, if you are first labeling a protein or antibody with

a TCO-NHS ester, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate,

150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer

components.
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Issue Potential Cause Recommended Solution

Low or No Fluorescence

Signal

Inefficient initial labeling with

TCO-NHS ester: The NHS

ester is moisture-sensitive and

can hydrolyze. The reaction is

also pH-dependent.

- Allow the TCO-NHS ester vial

to equilibrate to room

temperature before opening. -

Prepare stock solutions in

anhydrous DMSO or DMF

immediately before use. - Use

an amine-free buffer (e.g.,

PBS) at a pH between 7.2 and

9.0 for the labeling reaction.

Suboptimal stoichiometry:

Incorrect molar ratio of ICG-

TCO to tetrazine.

Empirically optimize the molar

ratio. A slight excess (1.05 to

1.5-fold) of the ICG-TCO

reagent is often beneficial.

Degradation of tetrazine: The

tetrazine ring can be unstable

in certain aqueous

environments or in the

presence of nucleophiles.

Perform the ICG-TCO ligation

step as soon as possible after

labeling with the tetrazine

moiety.

High Background

Fluorescence

Insufficient washing: Excess

unbound ICG-TCO remains in

the sample.

Gently wash the cells two to

three times with fresh, pre-

warmed imaging medium after

the ligation step.

Non-specific binding of ICG-

TCO: The probe may be

binding to cellular components

other than the tetrazine-

labeled target.

Include appropriate controls,

such as cells that have not

been labeled with tetrazine but

are incubated with ICG-TCO.

Consider using a blocking

agent if non-specific binding is

high.

Cell Death or Poor Viability ICG-TCO concentration is too

high: ICG can be toxic at

elevated concentrations.

Perform a dose-response

experiment to determine the

optimal, non-toxic

concentration of ICG-TCO for
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your cell type using a

cytotoxicity assay.

Extended incubation times:

Prolonged exposure to the

labeling reagents may be

harmful to the cells.

Optimize the incubation time;

the TCO-tetrazine reaction is

very fast and may not require

long incubation periods.

Inconsistent Results

Inaccurate quantification of

reactants: Concentrations of

stock solutions may be

incorrect.

Use a reliable method like UV-

Vis spectroscopy to accurately

determine the concentration of

your tetrazine and ICG-TCO

stock solutions.

Precipitation of reactants: The

ICG-TCO probe may not be

fully soluble in the reaction

buffer.

Use PEGylated linkers on your

TCO to enhance aqueous

solubility. A small percentage

of an organic co-solvent like

DMSO can be added, but its

compatibility with your cells

must be verified.

Data Presentation
Table 1: Recommended Concentration and Incubation Parameters for Two-Step Cell Labeling

Step Reagent
Concentration

Range
Incubation Time Temperature

1. Pre-targeting
TCO-labeled

Antibody
10-100 nM 30-60 minutes 37°C

2. Ligation ICG-Tetrazine 1-10 µM 15-30 minutes

Room

Temperature or

37°C

Note: The above table assumes a scenario where the antibody is labeled with TCO and the

ICG molecule has the tetrazine moiety. The roles can be reversed.
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Table 2: Key Kinetic and Reaction Condition Data for TCO-Tetrazine Ligation

Parameter Value/Range Buffer/Solvent Reference

Second-Order Rate

Constant (k)
> 800 M⁻¹s⁻¹ Aqueous Buffers

Reaction pH 6 - 9 PBS Buffer

Stoichiometry

(Tetrazine:TCO)
1.05 - 1.5 : 1 PBS Buffer

Experimental Protocols
Protocol 1: Two-Step Cell Labeling using a TCO-
Modified Antibody and ICG-Tetrazine
Materials:

Cells of interest

TCO-modified antibody specific to a cell surface target

ICG-Tetrazine

Live-cell imaging medium (e.g., phenol red-free DMEM)

Phosphate-Buffered Saline (PBS)

Anhydrous DMSO

Procedure:

Cell Preparation: Culture cells to the desired confluency in a suitable vessel for imaging or

flow cytometry.

Pre-targeting with TCO-Antibody:
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Dilute the TCO-labeled antibody in live-cell imaging medium to the desired concentration

(e.g., 10-100 nM).

Remove the culture medium from the cells and add the antibody solution.

Incubate for 30-60 minutes at 37°C.

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium

to remove any unbound antibody.

ICG-Tetrazine Ligation:

Prepare a stock solution of ICG-Tetrazine in anhydrous DMSO (e.g., 1 mM).

Dilute the ICG-Tetrazine stock solution in imaging medium to the desired final

concentration (e.g., 1-5 µM).

Add the ICG-Tetrazine solution to the cells.

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from

light.

Final Washing: Wash the cells two to three times with fresh imaging medium to remove

unbound ICG-Tetrazine.

Analysis: The cells are now labeled and ready for analysis by fluorescence microscopy or

flow cytometry.

Protocol 2: Cytotoxicity Assay
Materials:

Cells of interest

ICG-TCO

Cell culture medium

96-well plates
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MTT reagent (or other viability assay reagent)

DMSO

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to

adhere overnight.

Treatment: Prepare serial dilutions of ICG-TCO in cell culture medium. Remove the old

medium from the cells and add the different concentrations of ICG-TCO. Include untreated

cells as a negative control.

Incubation: Incubate the cells for a period relevant to your labeling experiment (e.g., 1-4

hours).

Viability Assay (MTT Example):

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

Data Analysis: Calculate the percentage of viable cells for each ICG-TCO concentration

relative to the untreated control.

Mandatory Visualizations
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Step 1: Pre-targeting

Step 2: Ligation

Step 3: Analysis

Prepare Cells in Culture

Incubate with TCO-labeled
Antibody (10-100 nM, 37°C, 30-60 min)

Wash to Remove
Unbound Antibody

Incubate with ICG-Tetrazine
(1-5 µM, RT, 15-30 min)

Bioorthogonal Reaction

Wash to Remove
Unbound ICG-Tetrazine

Fluorescence Microscopy
or Flow Cytometry

Click to download full resolution via product page

Caption: Workflow for two-step cell labeling with ICG-TCO.
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Potential Causes Solutions

Low/No Fluorescence Signal

Inefficient TCO-NHS Labeling?

Suboptimal Stoichiometry?

Tetrazine Instability?

Check pH (7.2-9.0)
Use Amine-Free Buffer
Use Fresh NHS Ester

Titrate ICG-TCO Concentration
(1.05-1.5x excess)

Perform Ligation Promptly
After Tetrazine Labeling

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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